molecular formula C14H15N7O B2829972 N-(4-(1H-tetrazol-1-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1226459-86-4

N-(4-(1H-tetrazol-1-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide

Cat. No. B2829972
CAS RN: 1226459-86-4
M. Wt: 297.322
InChI Key: IOXLRBANTQTMAB-UHFFFAOYSA-N
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Description

“N-(4-(1H-tetrazol-1-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a tetrazole group, which is a class of five-membered heterocyclic compounds that contain a nitrogen atom and four carbon atoms. It also contains a phenyl group (a ring of six carbon atoms), a pyrazole group (a five-membered ring containing two nitrogen atoms), and a carboxamide group (a carbonyl group attached to an amine group) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrazole ring, the phenyl ring, the pyrazole ring, and the carboxamide group would all contribute to the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrazole ring could make the compound more acidic, while the presence of the phenyl ring could increase its hydrophobicity .

Scientific Research Applications

Microwave-Assisted Synthesis

Jun Hu et al. (2011) described a rapid and efficient microwave-assisted synthesis method for creating N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide. These derivatives exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities. The synthesis process benefits from shorter reaction times compared to conventional heating methods, highlighting an innovative approach to developing such compounds (Jun Hu, Ji-kui Wang, Taoyu Zhou, & Yanhua Xu, 2011).

Antiallergic Activity

In another study by A. Nohara et al. (1985), 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues were synthesized. These compounds showed significant antiallergic activity in a rat passive cutaneous anaphylaxis test. Some derivatives, particularly those with an isopropyl group, demonstrated superior activity to disodium cromoglycate, suggesting potential as antiallergic agents (A. Nohara, T. Ishiguro, K. Ukawa, H. Sugihara, Y. Maki, & Y. Sanno, 1985).

Molecular Docking and Biological Evaluation

J. Dhevaraj et al. (2019) synthesized a series of multi-heterocyclic anti-bacterial drugs incorporating the tetrazole moiety. These compounds underwent biological activity measurement through antibacterial studies. Additionally, molecular docking studies were performed to explore the interaction with bacterial targets, and ADME properties were predicted to assess their pharmacokinetic profile. This comprehensive approach not only confirmed the antibacterial potential of these compounds but also provided insights into their mechanism of action and potential for drug development (J. Dhevaraj, M. Gopalakrishnan, & S. Pazhamalai, 2019).

Antimicrobial Activity of Chitosan Derivatives

A study by A. Hamed et al. (2020) involved synthesizing Schiff bases of chitosan with heteroaryl pyrazole derivatives. These chitosan derivatives were characterized for their antimicrobial activity against various bacteria and fungi. The study demonstrated that the antimicrobial activity varied depending on the type of Schiff base moiety, indicating the potential for designing chitosan-based antimicrobials with tailored activity profiles (A. Hamed, Ismail A. Abdelhamid, G. Saad, N. A. Elkady, & M. Elsabee, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it’s designed to interact with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being developed as a drug, future research could focus on optimizing its properties for better efficacy and safety .

properties

IUPAC Name

1-propan-2-yl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O/c1-10(2)20-8-7-13(17-20)14(22)16-11-3-5-12(6-4-11)21-9-15-18-19-21/h3-10H,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXLRBANTQTMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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